2-Amino-4-methylpentan-3-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-methylpentan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-4(2)6(8)5(3)7/h4-6,8H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKNFSOWJQLKLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within the β Amino Alcohol Class in Contemporary Organic Chemistry Research
β-amino alcohols represent a crucial class of organic compounds that are integral to both natural products and synthetic molecules. scispace.com They are characterized by the presence of an amino group and a hydroxyl group on adjacent carbon atoms. This structural motif is found in a wide array of biologically active compounds, including amino acids like the aryl serine moiety in vancomycin (B549263) antibiotics and the hydroxyl amino acid part of the antifungal agent sphingofungin. scispace.comopenaccessjournals.com Furthermore, cyclic β-amino alcohols, such as the antimalarial quinine (B1679958) and polyhydroxylated alkaloids like castanospermine, demonstrate the diverse therapeutic potential of this class. scispace.comopenaccessjournals.com
In the realm of synthetic organic chemistry, β-amino alcohols are indispensable intermediates. diva-portal.org They are key components in the synthesis of peptidomimetics, which include significant therapeutic agents like Renin and HIV-1 protease inhibitors such as Saquinavir. scispace.com The versatility of β-amino alcohols also extends to their use as chiral auxiliaries and ligands in asymmetric synthesis, a field focused on the selective production of a single stereoisomer of a chiral molecule. scispace.comopenaccessjournals.com Their ability to be derivatized enhances their capacity to chelate with metals or to exert steric influence, which is critical for controlling the stereochemical outcome of reactions. openaccessjournals.com
The synthesis of β-amino alcohols can be achieved through various methods, including the reduction of amino acids or the ring-opening of epoxides with amines. openaccessjournals.comorganic-chemistry.org The latter method is particularly common due to its efficiency and the ability to control regioselectivity and stereoselectivity under various catalytic conditions. organic-chemistry.org
Rationale for Research Focus on 2 Amino 4 Methylpentan 3 Ol and Its Stereoisomers
The specific interest in 2-Amino-4-methylpentan-3-ol stems from its identity as a chiral, branched-chain amino alcohol. Its structure, featuring a pentane (B18724) backbone with a hydroxyl group at the third carbon, an amino group at the second, and a methyl group at the fourth, presents multiple stereocenters. This chirality is of paramount importance in modern drug design and asymmetric catalysis, where the specific three-dimensional arrangement of atoms can dictate biological activity and reaction outcomes.
The stereoisomers of this compound and related structures are of significant interest. For instance, the synthesis of different stereoisomers of similar compounds, like 2-methylpentan-3-ol, has been a key step in identifying the bioactive form of insect sex pheromones. mdpi.com This highlights the critical role that stereochemistry plays in biological recognition and function.
Research into compounds like this compound is driven by the need for novel chiral building blocks for the synthesis of complex molecules. The presence of both a nucleophilic amino group and a hydroxyl group allows for a variety of chemical modifications, making it a versatile precursor for creating diverse molecular architectures.
Reactivity and Mechanistic Studies of 2 Amino 4 Methylpentan 3 Ol
Chemical Transformations of the Hydroxyl Group
The secondary alcohol functionality in 2-Amino-4-methylpentan-3-ol is a primary site for reactions such as oxidation, esterification, and etherification.
Oxidation Reactions of this compound
The secondary hydroxyl group of this compound can be oxidized to yield the corresponding ketone, 2-amino-4-methylpentan-3-one. This transformation is a standard reaction for secondary alcohols. msu.edu The reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached.
A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction scale. Strong oxidizing agents, such as those based on chromium(VI) like chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in the presence of sulfuric acid, are effective for this transformation. msu.edu Milder oxidizing agents are also suitable. The general reaction is the conversion of the secondary alcohol to a ketone, which increases the oxidation state of the carbon atom. msu.edu
Table 1: Oxidation of this compound
| Reagent | Typical Conditions | Major Product |
| Chromium Trioxide (CrO₃) | Acidic conditions (e.g., H₂SO₄) | 2-Amino-4-methylpentan-3-one |
| Potassium Permanganate (KMnO₄) | Acidic or basic medium | 2-Amino-4-methylpentan-3-one |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | 2-Amino-4-methylpentan-3-one |
Esterification and Etherification Reactions
Esterification: The hydroxyl group of this compound can react with carboxylic acids or their derivatives (such as acyl chlorides or acid anhydrides) to form esters. The most common laboratory method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid. nzic.org.nzlibretexts.org The reaction is a reversible, acid-catalyzed nucleophilic acyl substitution. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid. The acid catalyst protonates the carbonyl oxygen of the acid, increasing its electrophilicity, and facilitates the departure of water as a leaving group.
Etherification: While less common than esterification, the hydroxyl group can also be converted into an ether. A general method for ether synthesis is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by a nucleophilic substitution reaction (Sₙ2) with an alkyl halide. For this compound, this would require a strong base to deprotonate the hydroxyl group, forming the corresponding alkoxide. This alkoxide would then act as a nucleophile, attacking an alkyl halide to form the ether linkage. The presence of the amino group, which can also be deprotonated or act as a nucleophile, can complicate this reaction, often requiring a protection strategy for the amino group to achieve selective etherification.
Chemical Transformations of the Amino Group
The primary amino group is nucleophilic and basic, making it reactive toward a wide range of electrophiles.
Nucleophilic Substitution Reactions
The lone pair of electrons on the nitrogen atom of the amino group makes it an effective nucleophile. It can readily participate in nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines. cymitquimica.com In this Sₙ2 reaction, the amino group attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. The initial reaction forms a secondary ammonium (B1175870) salt, which is then deprotonated to yield the secondary amine. The resulting secondary amine can undergo further alkylation to produce a tertiary amine and, subsequently, a quaternary ammonium salt.
A modern and efficient method for the N-alkylation of amines involves the "borrowing hydrogen" or "hydrogen autotransfer" mechanism. acs.org This process, often catalyzed by transition metal complexes (e.g., ruthenium or iridium), involves the temporary oxidation of a primary alcohol (the alkylating agent) to an aldehyde. The amine then condenses with the in-situ generated aldehyde to form an imine, which is subsequently reduced by the catalyst using the hydrogen that was "borrowed" from the alcohol. This method allows for the alkylation of amines with alcohols, which are generally more environmentally benign than alkyl halides. acs.org
Table 2: Nucleophilic Substitution at the Amino Group
| Electrophile | Catalyst/Conditions | Product Type |
| Alkyl Halide (e.g., CH₃I) | Base (e.g., K₂CO₃) or excess amine | N-alkylated amine |
| Primary Alcohol | Transition metal catalyst (e.g., Ru, Ir complex) | N-alkylated amine |
| Epoxide | Protic solvent, heat | β-hydroxy amine |
Acylation Reactions
The amino group of this compound undergoes acylation when treated with acylating agents like acyl chlorides or acid anhydrides to form amides. smolecule.com This is a highly favorable reaction. The mechanism involves the nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon of the acylating agent. nzic.org.nz For an acyl chloride, this is followed by the elimination of a chloride ion. A base, such as pyridine (B92270) or a tertiary amine, is often added to neutralize the HCl produced during the reaction. google.com Due to the higher nucleophilicity of the amino group compared to the hydroxyl group, selective N-acylation is generally straightforward to achieve under standard conditions.
Table 3: Acylation of this compound
| Acylating Agent | Conditions | Product |
| Acetyl Chloride | Pyridine or triethylamine, 0 °C to RT | N-(3-hydroxy-4-methylpentan-2-yl)acetamide |
| Acetic Anhydride | Mild heating or base catalysis | N-(3-hydroxy-4-methylpentan-2-yl)acetamide |
| Benzoyl Chloride | Aqueous NaOH (Schotten-Baumann) | N-(3-hydroxy-4-methylpentan-2-yl)benzamide |
Formation of Imines and Related Derivatives
Primary amines, such as this compound, react with aldehydes or ketones to form imines (also known as Schiff bases). This reaction is typically catalyzed by acid and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent acid-catalyzed dehydration of the carbinolamine leads to the formation of the imine. smolecule.comchemfaces.com The reaction is reversible, and the position of the equilibrium can be influenced by removing water from the reaction mixture.
The imines formed from this compound are versatile intermediates themselves. For example, they can be reduced to form secondary amines, a process known as reductive amination. This two-step sequence (imine formation followed by reduction) is a powerful method for forming C-N bonds.
Intramolecular Cyclization and Heterocycle Formation
The proximate positioning of the nucleophilic amino and hydroxyl groups in this compound allows it to be a versatile precursor for the synthesis of five-membered heterocyclic rings, primarily oxazolidines and 2-oxazolines. These reactions are typically intramolecular cyclizations that proceed under specific conditions, often involving condensation with an external reagent or dehydration of a derivative.
Oxazolidine (B1195125) Formation: The reaction of β-amino alcohols with aldehydes or ketones is a well-established method for the synthesis of 1,3-oxazolidines. scirp.org In this transformation, this compound would react with a carbonyl compound to form a substituted oxazolidine. The reaction initially forms an unstable hemiaminal intermediate, which then undergoes intramolecular cyclization via dehydration to yield the stable five-membered oxazolidine ring. orgsyn.org The process is often catalyzed by acid or can be promoted by microwave irradiation. scirp.org The substituents on the resulting oxazolidine ring would be determined by the carbonyl compound used and the inherent structure of the amino alcohol. For this compound, this would result in a 4-methyl-5-isopropyl-substituted oxazolidine.
2-Oxazoline Formation: 2-Oxazolines are another key class of heterocycles synthesized from β-amino alcohols. wikipedia.org The most common pathway involves the cyclization of an N-acylated derivative of the amino alcohol. mdpi.com First, the amino group of this compound is acylated using a carboxylic acid or its derivative (like an acyl chloride) to form an N-(3-hydroxy-4-methylpentan-2-yl)amide. This intermediate then undergoes dehydrative cyclization to form the 2-oxazoline ring. mdpi.com Numerous reagents have been developed to promote this cyclization, including strong acids like triflic acid (TfOH), which activates the hydroxyl group, or methods like the Appel reaction. wikipedia.orgmdpi.com The substituent at the 2-position of the oxazoline (B21484) is derived from the acylating agent.
The following table summarizes representative conditions for these transformations based on general methods for β-amino alcohols.
| Heterocycle | Reactants | Reagents & Conditions | Product Type | Yield (%) | Ref. |
| Oxazolidine | β-Amino Alcohol + Aldehyde | Oxidizing agent (e.g., NBS) in CH₂Cl₂ | 2-Substituted Oxazoline | Good | orgsyn.org |
| Oxazolidine | β-Amino Alcohol + Aldehyde | Air, Microwave (50°C), Solvent (e.g., THF) | 2-Substituted Oxazolidine | Excellent | scirp.org |
| 2-Oxazoline | N-(β-hydroxyethyl)amide | Triflic Acid (TfOH), Dichloromethane, 80°C | 2-Substituted Oxazoline | High | mdpi.com |
| 2-Oxazoline | β-Amino Alcohol + α,α-Dihaloamine | Base, Solvent | 2,4-Disubstituted Oxazoline | 74%* | google.com |
| Note: Yield reported for the reaction of (2S)-2-amino-4-methylpentan-1-ol, an isomeric amino alcohol. |
Reaction Mechanism Elucidation for Key Transformations of this compound
Elucidating the reaction mechanisms for the formation of oxazolidines and 2-oxazolines from this compound is fundamental to controlling reaction outcomes and stereoselectivity.
Mechanism of Oxazolidine Formation: The formation of an oxazolidine from this compound and an aldehyde proceeds through a two-step sequence:
Iminium Ion Formation and Hemiaminal Equilibrium: The amino group of the amino alcohol attacks the carbonyl carbon of the aldehyde. This is followed by proton transfer and elimination of a water molecule to form an iminium ion. Alternatively, and often in equilibrium, the intermediate is a hemiaminal (or carbinolamine). orgsyn.org
Intramolecular Cyclization: The hydroxyl group on C3 acts as an intramolecular nucleophile, attacking the electrophilic carbon of the imine (or the hemiaminal carbon). This ring-closing step forms the five-membered oxazolidine ring. The reaction is typically driven to completion by the removal of water. scirp.org
Mechanism of 2-Oxazoline Formation: The synthesis of 2-oxazolines from the corresponding N-acyl derivative of this compound can follow two primary mechanistic pathways, depending on the reagents used. wikipedia.orgmdpi.com
Activation of the Amide (Wenker Synthesis and modifications):
The N-acyl derivative is formed first.
The hydroxyl group is converted into a good leaving group, often by reaction with a reagent like thionyl chloride (SOCl₂).
The amide oxygen then acts as an intramolecular nucleophile, displacing the leaving group in an Sₙ2 reaction to form the oxazoline ring. This pathway typically results in an inversion of stereochemistry at the carbon bearing the hydroxyl group.
Activation of the Hydroxyl Group (Dehydrative Cyclization):
In the presence of a strong acid catalyst like triflic acid (TfOH) or under Appel reaction conditions (using triphenylphosphine (B44618) and a halogen source), the hydroxyl group is protonated or converted into a better leaving group (e.g., -OH₂⁺ or an oxyphosphonium species). mdpi.com
The carbonyl oxygen of the amide group then attacks the activated carbon center (C3), leading to cyclization and the formation of the oxazoline ring. This mechanism also proceeds with inversion of stereochemistry at the C3 position. mdpi.com Isotopic labeling studies have supported the pathway where the hydroxyl group is activated and eliminated. mdpi.com
The steric hindrance provided by the isopropyl group at C4 and the methyl group at C5 of the forming heterocycle can influence the rate and stereochemical outcome of these cyclization reactions.
Stereochemical Aspects and Chiral Recognition in 2 Amino 4 Methylpentan 3 Ol
Inherent Chirality and Stereoisomeric Forms of 2-Amino-4-methylpentan-3-ol
Chirality is a geometric property of a molecule that is non-superimposable on its mirror image, much like a left and a right hand. wikipedia.org This property in organic compounds typically arises from the presence of one or more stereocenters, which are most commonly carbon atoms bonded to four different substituent groups. wikipedia.org
The molecular structure of this compound, CC(C)C(OH)C(NH2)C, contains two such stereocenters:
Carbon-2 (C2): Bonded to a hydrogen atom, a methyl group (-CH₃), an amino group (-NH₂), and the rest of the carbon chain (-CH(OH)CH(CH₃)₂).
Carbon-3 (C3): Bonded to a hydrogen atom, a hydroxyl group (-OH), an isopropyl group (-CH(CH₃)₂), and the (-CH(NH₂)CH₃) group.
The presence of two distinct chiral centers means that the molecule can exist in multiple stereoisomeric forms. The total number of possible stereoisomers for a molecule is given by the formula 2ⁿ, where 'n' is the number of stereocenters. libretexts.org For this compound, with n=2, there are 2² = 4 possible stereoisomers.
These four stereoisomers exist as two pairs of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. libretexts.org Any two stereoisomers of the same compound that are not mirror images are known as diastereomers. msu.edu Diastereomers have different physical properties and can be separated by standard laboratory techniques like chromatography.
The specific spatial arrangement, or configuration, at each chiral center is designated as either 'R' (from the Latin rectus, for right) or 'S' (from the Latin sinister, for left) based on the Cahn-Ingold-Prelog priority rules. The four stereoisomers of this compound are therefore:
(2R, 3R)-2-Amino-4-methylpentan-3-ol
(2S, 3S)-2-Amino-4-methylpentan-3-ol
(2R, 3S)-2-Amino-4-methylpentan-3-ol
(2S, 3R)-2-Amino-4-methylpentan-3-ol
| Configuration | Stereochemical Relationship |
|---|---|
| (2R, 3R) | Enantiomers |
| (2S, 3S) | |
| (2R, 3S) | Enantiomers |
| (2S, 3R) | |
| (2R, 3R) and (2R, 3S) | Diastereomers |
| (2S, 3S) and (2S, 3R) | Diastereomers |
Impact of Stereochemistry on Molecular Interactions and Reactivity
The specific three-dimensional structure of each stereoisomer of this compound dictates how it interacts with other chiral molecules. In biological systems, enzymes and receptors are composed of chiral building blocks (L-amino acids) and thus have specific, chiral binding sites. nih.gov Consequently, different stereoisomers of a molecule can exhibit vastly different biological activities, pharmacological effects, or toxicities because one isomer may fit into a binding site perfectly while its enantiomer may fit poorly or not at all. nih.gov
In chemical synthesis, the stereochemistry of this compound is critical when it is used as a chiral auxiliary or a building block for more complex molecules. The defined spatial arrangement of its amino and hydroxyl groups can direct the stereochemical outcome of a reaction, a process known as asymmetric synthesis. diva-portal.org For example, the different diastereomers can lead to the formation of products with different stereochemistries due to varying steric hindrance and transition state energies during the reaction. westlake.edu.cn The development of stereodivergent synthetic methods allows for the selective preparation of any possible stereoisomer of a target molecule, which is crucial in drug discovery and development. nih.gov
Chiral Analytical Methodologies for this compound
Distinguishing between and quantifying the different stereoisomers of this compound requires specialized analytical techniques capable of chiral recognition.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. mdpi.com For the resolution of enantiomers, a chiral stationary phase (CSP) is employed. A CSP is a packing material within the HPLC column that is itself chiral. yakhak.org
The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. scas.co.jp Because these diastereomeric complexes have different energies and stabilities, one enantiomer interacts more strongly with the CSP and is retained longer in the column, while the other enantiomer elutes more quickly. This difference in retention time allows for the separation and quantification of the individual enantiomers. mdpi.com Various types of CSPs are effective for separating amino alcohols, including those based on polysaccharides (like cellulose (B213188) or amylose) and macrocyclic glycopeptides. yakhak.orgsigmaaldrich.com
Chiral molecules have the ability to rotate the plane of plane-polarized light, a phenomenon known as optical activity. wikipedia.org Enantiomers rotate light by equal magnitudes but in opposite directions. One enantiomer will be dextrorotatory (rotating light to the right, designated as (+)), while its mirror image will be levorotatory (rotating light to the left, designated as (-)). msu.edu
Optical rotation is measured using a polarimeter. The specific rotation, [α], is a characteristic physical constant for a chiral compound under a defined set of conditions (e.g., temperature, solvent, and wavelength of light). highfine.com While this technique can confirm the chiral nature of a sample and measure its enantiomeric purity (or enantiomeric excess), it does not, by itself, determine the absolute configuration (R/S) of the chiral centers. mdpi.com
X-ray crystallography is an unequivocal method for determining the absolute configuration of a chiral molecule. This technique involves irradiating a single, well-ordered crystal of the compound with a beam of X-rays. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. mdpi.com
By analyzing this pattern, a three-dimensional map of the electron density within the crystal can be generated, revealing the precise spatial position of each atom in the molecule. This allows for the unambiguous assignment of the R or S configuration to each stereocenter. The primary requirement for this powerful technique is the ability to grow a suitable, high-quality single crystal of the compound, which can sometimes be a significant challenge. mdpi.com
| Methodology | Principle | Primary Application for this compound | Key Requirement |
|---|---|---|---|
| Chiral HPLC | Differential interaction with a chiral stationary phase. scas.co.jp | Separation and quantification of enantiomers. | Appropriate chiral column and mobile phase. |
| Optical Rotation | Rotation of plane-polarized light by chiral molecules. wikipedia.org | Measurement of enantiomeric purity and confirmation of chirality. | Optically pure sample for reference standard. |
| X-ray Crystallography | Diffraction of X-rays by a crystalline lattice. mdpi.com | Unambiguous determination of absolute configuration (R/S). | A suitable single crystal of the compound. |
Applications of 2 Amino 4 Methylpentan 3 Ol in Advanced Organic Synthesis and Catalysis
2-Amino-4-methylpentan-3-ol as a Chiral Building Block
Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule during synthesis, transferring their stereochemical information to the final product. tcichemicals.comtcichemicals.com this compound is a valuable building block because its stereocenters are pre-defined, allowing for the synthesis of specific isomers of more complex targets without the need for challenging chiral resolution or separation steps.
Precursor for Complex Organic Molecule Synthesis
As a precursor, this compound provides a stereochemically defined scaffold for the synthesis of a wide array of complex organic molecules. Its inherent chirality is leveraged to build larger structures with predictable three-dimensional arrangements. This approach is fundamental in medicinal chemistry and natural product synthesis, where the biological activity of a molecule is often dependent on its specific stereoisomer. The amino and alcohol functionalities serve as handles for further chemical transformations, enabling its incorporation into diverse molecular frameworks, including the synthesis of non-natural amino acids and other amino alcohols. researchgate.net The use of such precursors is an efficient strategy for creating complex molecules by starting with simple, well-defined chiral units. nih.govadvancionsciences.com
Role in the Generation of Structurally Diverse Compounds
The presence of both an amine and a hydroxyl group on adjacent carbons allows this compound to be a starting point for a variety of structurally diverse compounds. These functional groups can be manipulated independently or together to form different classes of molecules. For example, cyclization reactions can lead to the formation of chiral oxazolidines or other heterocyclic systems. The amine can be acylated or alkylated, while the alcohol can be etherified or esterified, opening pathways to a vast library of chiral derivatives that can be used as intermediates in multi-step syntheses.
This compound Derivatives as Chiral Auxiliaries
A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. Derivatives of this compound are highly effective in this role due to their steric and electronic properties.
Applications in Asymmetric Inductions
Derivatives of this compound, such as oxazolidinones, are widely used as chiral auxiliaries in asymmetric induction. In this process, the auxiliary is covalently bonded to a prochiral substrate, creating a chiral environment that forces an incoming reagent to attack from a specific direction. This facial selectivity results in the formation of one diastereomer in preference to the other. For instance, an oxazolidinone derived from this amino alcohol can be used to direct the alkylation of an attached acyl group, leading to the formation of a new stereocenter with high predictability. A similar principle applies to the use of amino alcohol-derived oxazaborolidines as catalysts for the highly enantioselective reduction of ketones. mdpi.com
Stereoselective Control in Carbon-Carbon Bond Forming Reactions
The formation of carbon-carbon bonds is central to organic synthesis. rsc.org Chiral auxiliaries derived from this compound provide excellent stereoselective control in a variety of these critical reactions. The bulky isobutyl group of the auxiliary effectively shields one face of the reactive molecule, directing the approach of nucleophiles or electrophiles to the opposite, less hindered face. This strategy is successfully employed in reactions such as aldol additions, Michael additions, and Diels-Alder reactions to generate new carbon-carbon bonds with a high degree of diastereoselectivity. nih.gov
| Reaction Type | Substrate | Reagent | Typical Diastereomeric Excess (d.e.) |
|---|---|---|---|
| Enolate Alkylation | N-Propionyl oxazolidinone | Benzyl bromide | >98% |
| Aldol Addition | N-Acetyl oxazolidinone enolate | Benzaldehyde | >95% |
| Diels-Alder Reaction | N-Acryloyl oxazolidinone | Cyclopentadiene | >94% |
This compound as a Ligand in Asymmetric Catalysis
In asymmetric catalysis, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. This compound and its derivatives are excellent chiral ligands that can coordinate to a metal center to form such a catalyst. The resulting metal-ligand complex creates a chiral pocket around the active site, influencing the stereochemical outcome of the reaction.
These ligands have proven effective in a range of metal-catalyzed processes, including hydrogenations, transfer hydrogenations, and Friedel-Crafts alkylations. mdpi.commdpi.comnih.gov For example, ruthenium complexes bearing chiral β-amino alcohol ligands are highly efficient catalysts for the asymmetric transfer hydrogenation of ketones and imines, producing chiral alcohols and amines with high enantioselectivity. mdpi.com The rigidity of the ligand structure is often a key factor in achieving high levels of stereochemical control. mdpi.com Similarly, copper complexes with amino alcohol-derived ligands have been successfully used to catalyze asymmetric alkylation reactions. nih.gov The versatility of these ligands allows for fine-tuning of the catalyst's steric and electronic properties to optimize performance for a specific transformation.
| Metal Center | Ligand Type | Reaction Catalyzed | Typical Enantiomeric Excess (e.e.) |
|---|---|---|---|
| Ruthenium (Ru) | β-Amino alcohol | Asymmetric Transfer Hydrogenation of Ketones | up to 97% mdpi.com |
| Copper (Cu) | Bis(oxazolinyl)thiophene from amino alcohol | Friedel-Crafts Alkylation | up to 81% nih.gov |
| Rhodium (Rh) | Phosphine-amino alcohol derivative (PHOX) | Asymmetric Hydrogenation of Imines | >95% |
| Zinc (Zn) | β-Amino alcohol | Enantioselective Alkylation of Aldehydes | >90% |
Design and Synthesis of Chiral Metal Complexes Employing this compound Ligands
The design of chiral metal complexes for asymmetric catalysis hinges on the selection of a suitable chiral ligand that can effectively transfer its stereochemical information to the catalytic center. This compound, a derivative of the amino acid valine, is an exemplary bidentate ligand for this purpose. Its structure incorporates both a nitrogen atom from the amino group and an oxygen atom from the hydroxyl group, which can coordinate to a metal center, forming a stable five-membered chelate ring. The stereogenic centers within the ligand create a chiral pocket around the metal, influencing the trajectory of incoming substrates and thereby dictating the stereochemical outcome of the catalyzed reaction.
The synthesis of metal complexes with this compound is generally straightforward. A common method involves the direct reaction of the amino alcohol with a metal salt, such as a halide, acetate, or perchlorate of transition metals like copper, cobalt, nickel, or zinc. alfa-chemistry.com The reaction is typically carried out in a suitable solvent, and in some cases, gentle heating under reflux is employed to drive the complexation to completion. alfa-chemistry.com The stoichiometry between the ligand and the metal salt is a critical parameter that can be adjusted to control the coordination number and geometry of the resulting complex. For instance, a 3:1 ligand-to-metal molar ratio has been successfully used in the synthesis of various amino alcohol-based metal complexes. alfa-chemistry.com
The characterization of these newly synthesized chiral complexes is accomplished through various spectroscopic and analytical techniques. Techniques such as FT-IR, UV-Vis, and NMR spectroscopy, along with mass spectrometry, are routinely used to confirm the structure and coordination of the ligand to the metal center.
Utility in Asymmetric Hydrogenation Reactions
Asymmetric hydrogenation is a powerful tool in organic synthesis for the production of enantiomerically pure compounds, particularly chiral alcohols and amines. Chiral metal complexes derived from this compound are poised to be effective catalysts for these transformations. The utility of β-amino alcohols as ligands in ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of ketones and imines is well-documented. mdpi.com
In a typical ATH reaction, an alcohol such as isopropanol serves as the hydrogen source. The mechanism involves the transfer of a hydride from the metal-hydride species, formed in situ, to the prochiral ketone or imine. The chiral ligand, in this case, this compound, bound to the metal center, orchestrates the facial selectivity of the hydride attack, leading to the preferential formation of one enantiomer of the product. The rigidity of the ligand's structure is often correlated with higher enantioselectivity, as it reduces conformational flexibility and creates a more defined chiral environment. mdpi.com
The effectiveness of these catalysts has been demonstrated in the reduction of a variety of substrates. For example, ruthenium complexes of β-amino alcohols have shown high efficiency in the ATH of N-(diphenylphosphinyl)imines, yielding the corresponding phosphinamides with excellent yields and high enantiomeric excesses (e.e.). mdpi.com
| Ketone Substrate | Conversion (%) | Enantiomeric Excess (e.e., %) | Reaction Time (h) |
|---|---|---|---|
| Acetophenone | >99 | 73 | 3.5 |
| 4'-Bromoacetophenone | >99 | 74 | 2 |
| 4'-Methylacetophenone | >99 | 87 | 6 |
| 2'-Chloroacetophenone | >99 | 35 | 5 |
This table presents representative data for the asymmetric transfer hydrogenation of various aryl ketones using a ruthenium catalyst complexed with a chiral β-amino alcohol ligand in water with sodium formate as the hydrogen source. The data is adapted from studies on similar β-amino alcohol ligands to illustrate the potential utility of this compound in such reactions. liv.ac.uk
Applications in Other Asymmetric Transformations (e.g., Allylic C-H bond oxidation)
Beyond hydrogenation, chiral ligands derived from amino alcohols like this compound have potential applications in a range of other asymmetric transformations. One such area of significant interest is the palladium-catalyzed asymmetric allylic C-H bond oxidation. This reaction allows for the direct functionalization of otherwise inert C-H bonds, providing a more atom-economical route to valuable chiral building blocks. mdpi.com
In these reactions, a palladium(II) catalyst is typically used to activate the allylic C-H bond. The presence of a chiral ligand is crucial for achieving enantioselectivity. While sulfoxide-based ligands have been prominently featured in this field, the principles of asymmetric induction are broadly applicable, and amino alcohol-based ligands represent a viable alternative. mdpi.comwixsite.com The reaction mechanism generally involves the coordination of the alkene to the palladium center, followed by C-H activation to form a π-allylpalladium intermediate. The chiral ligand environment then directs the subsequent nucleophilic attack, leading to the formation of an enantioenriched product.
The development of new chiral ligands is a continuous effort in this field to improve the efficiency and selectivity of these reactions. The modular nature of amino alcohol ligands, which can be readily synthesized from the diverse pool of natural and unnatural amino acids, makes them attractive candidates for ligand screening and optimization in the development of novel catalytic systems for C-H functionalization reactions. mdpi.com
Applications in Fine Chemical Production as a Precursor
Chiral amino alcohols are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals. nih.govresearchgate.net this compound, with its defined stereochemistry, serves as a versatile chiral precursor. Its bifunctional nature, possessing both an amino and a hydroxyl group, allows for a wide range of chemical modifications, enabling the construction of more complex molecular architectures.
A notable application of similar amino alcohols is in the synthesis of analgesic drugs. For instance, 1-amino-4-methylpentan-3-ol is a key intermediate in the synthesis of Tapentadol, a centrally acting analgesic used for the treatment of moderate to severe pain. smolecule.com This underscores the industrial relevance of this class of compounds as precursors to high-value pharmaceutical products.
The synthesis of complex molecules often requires the incorporation of specific stereocenters to ensure the desired biological activity. By using this compound as a starting material, its inherent chirality can be carried through a synthetic sequence, obviating the need for a separate chiral resolution step later on. This approach, known as the "chiral pool" strategy, is a cornerstone of modern asymmetric synthesis and highlights the importance of readily available chiral precursors like this compound in the efficient production of fine chemicals. researchgate.net
Theoretical and Computational Investigations of 2 Amino 4 Methylpentan 3 Ol
Molecular Modeling and Conformational Analysis of 2-Amino-4-methylpentan-3-ol
Molecular modeling is used to determine the three-dimensional structure and preferred conformations of a molecule. The structure of this compound, an analogue of the amino acid valine, is influenced by the rotational freedom around its single bonds and intramolecular interactions, such as hydrogen bonding between the amino (-NH2) and hydroxyl (-OH) groups.
Conformational analysis of related molecules like valine has been performed to understand how factors like intramolecular hydrogen bonding and steric hindrance from bulky groups (like the isopropyl group) dictate the stable geometries. acs.org For this compound, computational methods like molecular mechanics or quantum mechanics would be used to rotate the key dihedral angles and calculate the potential energy of each resulting conformer. This process generates a potential energy surface, identifying low-energy, stable conformations. The zwitterionic form, common for amino acids, is less relevant for amino alcohols, which are typically neutral. acs.org Advanced molecular editors and visualizers can be used to construct these molecular structures and perform initial energy minimizations. mdpi.com
Below is a table of computed molecular properties for this compound, which serve as the foundation for more advanced modeling.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H15NO | PubChem nih.gov |
| Molecular Weight | 117.19 g/mol | PubChem nih.gov |
| InChIKey | QLKNFSOWJQLKLV-UHFFFAOYSA-N | PubChem nih.gov |
| XLogP3-AA (Predicted) | 0.4 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |
| Rotatable Bond Count | 3 | PubChem nih.gov |
| Predicted CCS ([M+H]⁺, Ų) | 128.8 | PubChemLite uni.lu |
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules, making it invaluable for studying reaction mechanisms. For the synthesis of amino alcohols, DFT calculations can elucidate reaction pathways, determine the geometries of transition states, and calculate activation energies, which helps in understanding stereoselectivity.
While specific DFT studies on this compound are not prominent, research on the synthesis of related amino alcohols provides a clear framework. For instance, DFT has been used to:
Support Mechanistic Proposals: In the enantioselective radical C–H amination to form β-amino alcohols, DFT calculations supported an energy transfer pathway over a single-electron transfer mechanism by evaluating the properties of the photocatalyst involved. nih.gov
Analyze Transition States: In the asymmetric transfer hydrogenation of keto esters to produce amino alcohols, computational analysis of transition states helps rationalize the observed diastereoselectivity. diva-portal.org The models show how steric crowding and interactions with the catalyst favor certain pathways, leading to either syn or anti products. diva-portal.org
Investigate Enantioselectivity: In a copper-catalyzed propargylic substitution to form γ-amino alcohols, ωB97X-D level DFT calculations were used to perform a meticulous mechanistic analysis. researchgate.net These studies revealed that the enantio-discriminating step was not the initial coupling but a subsequent proto-demetalation step, providing deep insight into the source of asymmetry. researchgate.net
These examples demonstrate how DFT would be applied to study the formation of this compound, for example, by modeling the reduction of the corresponding aminoketone to understand and predict which diastereomer is preferentially formed.
Computational Predictions of Reactivity and Selectivity
Computational chemistry is a powerful tool for predicting the reactivity of different sites within a molecule and the selectivity of reactions. For amino alcohols like this compound, key predictions would involve understanding the nucleophilicity of the amine, the acidity of the hydroxyl group, and the stereochemical outcome of reactions.
The principles of selectivity in amino alcohol synthesis are well-studied computationally:
Catalyst-Controlled Selectivity: The synthesis of cyclic amines or lactams from amino-alcohols can be controlled by the choice of catalyst and additives. rsc.org Computational models can help explain how different catalysts favor either oxidation to an amide or reductive cyclization to a cyclic amine.
Substrate-Controlled Selectivity: In the hydrogenation of β-amino ketones, the existing stereocenter in the reactant strongly influences the stereochemical outcome of the reduction. ru.nl This "match and mismatch" effect, where the substrate's chirality either reinforces or opposes the catalyst's preference, can be modeled to predict diastereomeric ratios. ru.nl
Rational Enzyme Design: Computational analysis is crucial in engineering enzymes for the biosynthesis of chiral amino alcohols. frontiersin.orgnih.gov By modeling the enzyme's active site and the substrate binding, researchers can predict mutations that will enhance catalytic activity and selectivity for a desired product. nih.gov
For this compound, computational models could predict which conformer is most likely to react, how intermolecular hydrogen bonding might influence reactivity in solution, and how a chiral catalyst would interact with the molecule to favor the formation of a specific stereoisomer in a subsequent reaction.
AI-Driven Platforms for Retrosynthetic Analysis of this compound and Analogues
Transformer Models: Inspired by natural language processing, these models treat chemical reactions like sentences, "translating" a product molecule into its likely reactants. arxiv.org IBM's RXN for Chemistry platform famously uses this architecture. chemcopilot.com
Graph Neural Networks (GNNs): These models treat molecules as graphs (atoms as nodes, bonds as edges), allowing the AI to learn the intricate topological changes that occur during a chemical reaction. arxiv.orgacs.org
Expert Systems: Some platforms combine machine learning with curated reaction rules defined by human experts to ensure the proposed synthetic steps are chemically feasible and robust. chemical.ai
| Platform | Methodology | Key Features |
|---|---|---|
| Synthia™ (Merck KGaA) | Combines machine learning with expert-coded reaction rules. | Aims to provide realistic, lab-ready pathways, reducing synthesis planning time significantly. chemcopilot.com |
| IBM RXN for Chemistry | Uses neural transformer models trained on millions of reactions. | Achieves high accuracy in reaction prediction and can integrate with robotic labs for automated synthesis. chemcopilot.com |
| ChemAIRS® (Chemical.AI) | Leverages AI with expert rules. | Offers features beyond retrosynthesis, including synthesizability assessment and impurity prediction. chemical.ai |
| Chemcopilot | Combines machine learning with green chemistry constraints. | Suggests safer, more sustainable pathways with greener solvents and reagents. chemcopilot.com |
| ReTReK | Uses a graph convolutional network (GCN) and Monte Carlo Tree Search (MCTS). | Explicitly incorporates retrosynthesis knowledge to guide the search for optimal routes. nih.gov |
For this compound, an AI platform could suggest disconnecting the C-N or C-C bond adjacent to the hydroxyl group, identifying precursors such as an aminoketone or an epoxide and an amine, respectively.
Prediction of Molecular Polarizability for Related Amino Alcohol Systems
Molecular polarizability describes how the electron cloud of a molecule is distorted by an external electric field. It is a fundamental property that governs intermolecular forces and is crucial for developing accurate molecular mechanics force fields. pnas.orgnih.gov Predicting polarizability with high accuracy is computationally demanding. pnas.org
For amino alcohol systems, several computational approaches exist:
High-Accuracy Quantum Methods: Linear response coupled cluster singles and doubles theory (LR-CCSD) is considered a highly accurate method for calculating molecular polarizabilities and is often used to generate benchmark data. pnas.orgpnas.org However, its computational cost is very high.
Density Functional Theory (DFT): DFT offers a balance between accuracy and computational cost. Hybrid functionals are commonly used, but their accuracy can be an order of magnitude lower than coupled cluster methods for predicting polarizability. pnas.orgpnas.org
Machine Learning (ML): A modern approach involves training ML models on large datasets of highly accurate polarizability calculations (e.g., from LR-CCSD). pnas.org These ML models can then predict the polarizability for new molecules, including amino acids and other small organic molecules, with an accuracy that surpasses DFT at a negligible computational cost. pnas.org
Empirical Models: Older methods, such as the atom-dipole interaction model, calculate molecular polarizability by summing the contributions of individual atomic polarizabilities. ias.ac.in These models have been applied to simple amino acids like glycine (B1666218) and L-alanine. ias.ac.in
The predicted polarizability for L-valinol, a close structural analogue of this compound, is 12.24 ų. drugbank.com This value would have been calculated using computational software based on empirical or semi-empirical methods.
| Molecule | Method | Mean Molecular Polarizability (ų) | Source |
|---|---|---|---|
| L-Valinol | Chemaxon (Predicted) | 12.24 | DrugBank Online drugbank.com |
| Glycine | Atom-dipole interaction model | 6.595 | Journal of Biosciences ias.ac.in |
| L-Alanine | Atom-dipole interaction model | 8.197 | Journal of Biosciences ias.ac.in |
Advanced Spectroscopic and Structural Analysis of 2 Amino 4 Methylpentan 3 Ol Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 2-Amino-4-methylpentan-3-ol derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment.
In ¹H NMR spectra of a typical this compound derivative, distinct signals corresponding to the various protons can be observed. The protons of the isobutyl group [(CH₃)₂CH-] typically appear as doublets in the upfield region. The methine proton of the isobutyl group shows a multiplet due to coupling with the adjacent methyl and methine protons. The protons on the carbon atoms bearing the amino (-NH₂) and hydroxyl (-OH) groups (C2-H and C3-H) appear as multiplets in the more downfield region. The chemical shifts of the -NH₂ and -OH protons themselves can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. mdpi.com The carbons of the methyl groups in the isobutyl moiety resonate at high field. The carbons directly bonded to the electronegative nitrogen and oxygen atoms (C2 and C3) are deshielded and thus appear at lower field. The chemical shifts are sensitive to the substitution pattern and stereochemistry of the molecule. mdpi.com Combining 1D and 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) allows for the complete assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (CH₃) | ~ 0.9 (d) | ~ 22-24 |
| C1' (CH₃) | ~ 0.9 (d) | ~ 22-24 |
| C2 (CH-NH₂) | ~ 2.8-3.2 (m) | ~ 55-60 |
| C3 (CH-OH) | ~ 3.5-3.9 (m) | ~ 70-75 |
| C4 (CH) | ~ 1.7-2.0 (m) | ~ 30-35 |
| NH₂ | Variable (broad s) | - |
| OH | Variable (broad s) | - |
Note: Predicted values are based on typical ranges for similar functional groups. Actual values may vary based on solvent and experimental conditions. (d=doublet, m=multiplet, s=singlet)
Mass Spectrometry for Molecular Identification and Fragmentation Pathways
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound derivatives by analyzing their fragmentation patterns. chemguide.co.uk Upon ionization in the mass spectrometer, typically by methods like Electron Ionization (EI) or Electrospray Ionization (ESI), the molecule forms a molecular ion (M⁺) which can then undergo fragmentation. chemguide.co.uknih.gov
The fragmentation of amino alcohols like this compound is often directed by the presence of the amino and hydroxyl groups. libretexts.org A common fragmentation pathway is the α-cleavage, where the bond adjacent to the nitrogen or oxygen atom is broken. libretexts.org
Key fragmentation pathways include:
α-Cleavage adjacent to the amino group (C2-C3 bond): This cleavage results in the formation of a resonance-stabilized iminium ion. For the parent compound, this would lead to a fragment ion corresponding to [CH(NH₂)-CH(CH₃)₂]⁺.
α-Cleavage adjacent to the hydroxyl group (C3-C4 bond): This results in an oxonium ion. For the parent compound, this would generate a fragment ion corresponding to [CH(OH)-CH₂-CH(CH₃)₂]⁺.
Loss of water (Dehydration): The elimination of a water molecule (18 Da) from the molecular ion is a common fragmentation for alcohols, leading to an [M-18]⁺ peak. libretexts.org
Loss of ammonia: Cleavage of the C-N bond can result in the loss of an ammonia molecule (17 Da), leading to an [M-17]⁺ peak.
The analysis of these characteristic fragment ions allows for the confirmation of the molecular structure and the identification of unknown derivatives. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of the elemental composition of the parent molecule and its fragments.
Table 2: Expected Mass Spectrometry Fragments for this compound (Molecular Weight: 117.19 g/mol )
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 117 | [C₆H₁₅NO]⁺ | Molecular Ion (M⁺) |
| 102 | [C₆H₁₄N]⁺ | Loss of OH |
| 100 | [C₆H₁₂O]⁺ | Loss of NH₃ |
| 99 | [C₆H₁₃O]⁺ | Loss of H₂O |
| 74 | [C₃H₈NO]⁺ | Cleavage of C3-C4 bond |
| 72 | [C₄H₁₀N]⁺ | Cleavage of C2-C3 bond |
| 57 | [C₄H₉]⁺ | Loss of C₂H₆NO (isobutyl cation) |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound derivatives by detecting their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds.
O-H Stretching: Alcohols display a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration due to hydrogen bonding. youtube.com
N-H Stretching: Primary amines (-NH₂) show two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.
C-H Stretching: The C-H stretching vibrations of the alkyl groups (isobutyl and ethyl) appear as strong bands in the 2850-3000 cm⁻¹ region.
N-H Bending: The N-H bending (scissoring) vibration of a primary amine is typically observed as a medium to strong band around 1590-1650 cm⁻¹.
C-O Stretching: The C-O stretching vibration for a secondary alcohol gives a strong band in the 1100-1150 cm⁻¹ region.
C-N Stretching: The C-N stretching vibration of aliphatic amines is found in the 1020-1250 cm⁻¹ range. aip.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for analyzing non-polar bonds and symmetric vibrations. The C-C backbone of the molecule would give rise to characteristic signals in the Raman spectrum.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H | Stretching | 3200-3600 | Strong, Broad |
| N-H | Asymmetric & Symmetric Stretching | 3300-3500 | Medium (two bands) |
| C-H | Stretching | 2850-3000 | Strong |
| N-H | Bending | 1590-1650 | Medium-Strong |
| C-O | Stretching | 1100-1150 | Strong |
Future Research Directions and Emerging Trends in 2 Amino 4 Methylpentan 3 Ol Chemistry
Development of Novel Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly influencing the synthesis of fine chemicals, including amino alcohols. Future research on 2-Amino-4-methylpentan-3-ol is expected to prioritize the development of environmentally benign synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. Key areas of focus will likely include:
Biocatalysis: The use of enzymes, such as transaminases and dehydrogenases, offers a highly selective and environmentally friendly approach to the synthesis of chiral amino alcohols. nih.govresearchgate.netfrontiersin.orgacs.orgnih.gov Engineered amine dehydrogenases have shown promise in the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high enantioselectivity. frontiersin.org This biocatalytic approach could be adapted for the synthesis of this compound, offering a greener alternative to traditional chemical methods.
Catalytic Amination of Alcohols: The direct catalytic amination of diols and polyols is an area with significant potential for the synthesis of amino alcohols. taylorandfrancis.com Developing catalysts that can facilitate this transformation efficiently would provide a more atom-economical route to compounds like this compound.
Use of Greener Solvents: Research will likely focus on replacing hazardous organic solvents with more sustainable alternatives like water, ionic liquids, or supercritical fluids. The aminolysis of epoxides, a common route to β-amino alcohols, has been shown to be effective in water without the need for a catalyst. organic-chemistry.org
| Green Chemistry Approach | Potential Advantage for this compound Synthesis |
| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. |
| Catalytic Amination | High atom economy, potential for direct synthesis from simple precursors. |
| Greener Solvents | Reduced environmental impact, improved safety profile of the process. |
Exploration of New Catalytic Systems Utilizing this compound Ligands
Chiral amino alcohols are well-established as effective ligands in asymmetric catalysis. alfa-chemistry.comwestlake.edu.cnopenaccessjournals.com Given its chiral nature, this compound is a promising candidate for development as a ligand in a variety of enantioselective transformations. Future research in this area will likely involve:
Design of Novel Chiral Ligands: The synthesis of new chiral ligands derived from this compound for use in metal-catalyzed asymmetric reactions is a key area for exploration. These ligands could be applied to reactions such as the enantioselective addition of diethylzinc to aldehydes, a benchmark reaction for testing new chiral catalysts. rsc.org
Organocatalysis: Simple primary β-amino alcohols have been shown to act as efficient organocatalysts in asymmetric reactions, such as the Michael addition of β-keto esters to nitroalkenes. rsc.org Investigating the potential of this compound and its derivatives as organocatalysts could open up new avenues for metal-free asymmetric synthesis.
Immobilization of Catalysts: To enhance the recyclability and industrial applicability of catalysts based on this compound, research into their immobilization on solid supports, such as magnetite nanoparticles, will be crucial. rsc.org
Integration with Flow Chemistry and Automated Synthesis Platforms
The adoption of continuous flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better process control, and enhanced scalability. rsc.orgmit.edugoogle.comacs.orgacs.org The integration of this compound synthesis and its applications into flow chemistry platforms represents a significant area for future development.
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound, for instance, through the aminolysis of a corresponding epoxide in a microreactor, could lead to a more efficient and scalable manufacturing process. mit.edugoogle.com Such systems allow for precise control over reaction parameters like temperature and pressure, which can be challenging in batch reactors. google.com
Automated Synthesis and Screening: The use of automated synthesis platforms can accelerate the discovery of new derivatives of this compound and the optimization of reaction conditions. This high-throughput approach can be particularly valuable in the screening of new chiral ligands for catalytic applications.
Convergent Synthesis in Flow: Chemical assembly systems in flow can be designed for the convergent synthesis of various amino alcohols. rsc.org A modular flow system could be developed to produce a library of this compound derivatives by combining different reaction modules. rsc.org
| Flow Chemistry Application | Potential Benefit for this compound Chemistry |
| Continuous Synthesis | Improved yield, safety, and scalability. |
| Automated Platforms | Accelerated discovery of new derivatives and catalysts. |
| Convergent Flow Synthesis | Rapid generation of a diverse library of related compounds. |
Advanced Computational Methods for Deeper Mechanistic Understanding
Computational chemistry plays an increasingly important role in understanding reaction mechanisms and predicting the properties of new molecules. nih.gov For this compound, computational studies can provide valuable insights that guide experimental work.
Mechanistic Studies: Density Functional Theory (DFT) and other computational methods can be used to elucidate the mechanisms of reactions involving this compound, both in its synthesis and its application as a chiral ligand. Understanding the transition states and intermediates can aid in the rational design of more efficient catalysts and synthetic routes.
Predictive Modeling: Computational tools can be used to predict the stereoselectivity of reactions catalyzed by ligands derived from this compound. Molecular docking studies can help in understanding the interactions between the catalyst and the substrate, providing a basis for designing ligands with improved performance. nih.gov
In Silico Screening: Virtual screening of potential derivatives of this compound can help to identify promising candidates for specific applications, such as new catalysts or biologically active compounds, thereby streamlining the experimental workflow.
Design and Synthesis of Functionalized Derivatives for Specific Research Applications
The synthesis of functionalized derivatives of this compound is crucial for expanding its utility in various research areas. By introducing different functional groups, the properties of the molecule can be tailored for specific applications.
Pharmaceutical and Agrochemical Research: Amino alcohol scaffolds are present in many pharmaceuticals and agrochemicals. alfa-chemistry.comwestlake.edu.cngchemglobal.com The synthesis and screening of a library of this compound derivatives could lead to the discovery of new biologically active compounds. nih.gov
Materials Science: Amino alcohols can be used as building blocks for the synthesis of polymers, such as polyhydroxyurethanes. rsc.org Functionalized derivatives of this compound could be explored as monomers for the development of new bio-based polymers with tailored properties.
Specialized Ligands: The synthesis of derivatives with specific steric and electronic properties can lead to the development of highly effective chiral ligands for challenging asymmetric transformations.
| Functionalized Derivative Application | Research Area |
| Biologically Active Compounds | Pharmaceuticals, Agrochemicals alfa-chemistry.comwestlake.edu.cngchemglobal.comnih.gov |
| Monomers | Materials Science, Polymer Chemistry rsc.org |
| Chiral Ligands | Asymmetric Catalysis |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-amino-4-methylpentan-3-ol, and how can reaction conditions be optimized for yield?
- Methodology :
- Reductive Amination : Use ketones (e.g., 4-methylpentan-3-one) with ammonia or amines under hydrogenation catalysts (e.g., Raney Ni) .
- Substitution Reactions : React hydroxyl-containing precursors (e.g., 4-methylpentan-3-ol) with ammonia in the presence of thionyl chloride (SOCl₂) to convert -OH to -NH₂ .
- Optimization : Adjust temperature (60–100°C for reductive amination), solvent polarity (e.g., ethanol vs. THF), and catalyst loading. Monitor via TLC or GC-MS.
Q. How can the stereochemistry of this compound be characterized experimentally?
- Techniques :
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane-isopropanol mobile phases to resolve enantiomers .
- Optical Rotation : Compare observed [α]D values with literature data for (R) and (S) configurations.
- X-ray Crystallography : For definitive stereochemical assignment, co-crystallize with a chiral resolving agent (e.g., tartaric acid derivatives) .
Q. What are the key applications of this compound in medicinal chemistry?
- Applications :
- Chiral Intermediate : Used in asymmetric synthesis of β-lactam antibiotics and antiviral agents .
- Pharmacophore Development : The amino and hydroxyl groups enable hydrogen bonding with biological targets (e.g., protease enzymes) .
Advanced Research Questions
Q. How do enantiomers of this compound differ in biological activity, and what methods validate these differences?
- Experimental Design :
- Enantiomer-Specific Assays : Test (R)- and (S)-forms in enzyme inhibition assays (e.g., HIV protease) using fluorescence polarization .
- PK/PD Studies : Compare bioavailability (e.g., Cmax, AUC) in rodent models. (S)-enantiomers may show 20–30% higher absorption due to stereoselective transporters .
- Data Interpretation : Use ANOVA to analyze potency differences (p < 0.05) and molecular docking to correlate activity with binding poses .
Q. How can computational tools improve the retrosynthesis of this compound?
- Methodology :
- AI-Driven Platforms : Leverage Reaxys or Pistachio databases to predict viable pathways. For example, prioritize routes with ≥80% similarity to known β-amino alcohol syntheses .
- DFT Calculations : Optimize transition states for key steps (e.g., amination) using Gaussian09 at the B3LYP/6-31G* level to identify energy barriers .
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, logP) of this compound?
- Contradiction Analysis :
- Systematic Validation : Re-measure logP via shake-flask (octanol/water) and compare with HPLC-derived values. Discrepancies >0.5 units suggest method bias .
- Solubility Studies : Use pH-solubility profiling (pH 1–12) to account for ionization effects. Publish raw data with error margins to clarify inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
